molecular formula C25H21N3O3 B11180544 Methyl 2-methyl-4-(3-phenoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 2-methyl-4-(3-phenoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11180544
M. Wt: 411.5 g/mol
InChI Key: IETKXVASRIOTQI-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(3-phenoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with benzaldehydes using an oxidation agent such as sodium metabisulphite in a mixture of solvents under mild conditions . The process can be summarized as follows:

    Condensation Reaction: Ortho-phenylenediamine reacts with benzaldehyde in the presence of sodium metabisulphite.

    Oxidation: The reaction mixture is subjected to oxidation to form the benzimidazole core.

    Purification: The resulting product is purified using hexane and water washes.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(3-phenoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols or amines .

Scientific Research Applications

Methyl 2-methyl-4-(3-phenoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell division and growth, making them effective anticancer agents . Additionally, the compound may interfere with enzyme activity, further contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-4-(3-phenoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its complex structure, which combines features of both benzimidazole and pyrimido[1,2-a]benzimidazole. This unique structure contributes to its diverse range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

methyl 2-methyl-4-(3-phenoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C25H21N3O3/c1-16-22(24(29)30-2)23(28-21-14-7-6-13-20(21)27-25(28)26-16)17-9-8-12-19(15-17)31-18-10-4-3-5-11-18/h3-15,23H,1-2H3,(H,26,27)

InChI Key

IETKXVASRIOTQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)OC

Origin of Product

United States

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